S-[2-(Ethenyloxy)ethyl] ethanethioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(2-ethenoxyethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-8-4-5-9-6(2)7/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXNZAYBLPAYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776810 | |
| Record name | S-[2-(Ethenyloxy)ethyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156996-05-3 | |
| Record name | S-[2-(Ethenyloxy)ethyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[2-(ethenyloxy)ethyl]sulfanyl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for S 2 Ethenyloxy Ethyl Ethanethioate
Chemical Transformations for Thioester Moiety Formation
The formation of the S-acyl linkage is a critical step in the synthesis of S-[2-(ethenyloxy)ethyl] ethanethioate. Several methods can be employed to create this thioester bond, including direct acylation of a thiol precursor, thio-Claisen rearrangements, and palladium-catalyzed coupling reactions.
Direct Acylation of Thiol Precursors
A straightforward and common method for the synthesis of thioesters is the direct acylation of a thiol. In the context of synthesizing this compound, this would involve the acylation of the precursor 2-(vinyloxy)ethanethiol with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine. The reaction can also be performed under solvent-free and catalyst-free conditions, which offers a greener alternative. For instance, the acetylation of various thiols with acetic anhydride has been shown to proceed efficiently at 60 °C without the need for a solvent or catalyst. acs.org A general representation of this reaction is the acylation of a thiol with acetyl chloride. organic-chemistry.org
A plausible reaction scheme for the direct acylation of 2-(vinyloxy)ethanethiol is as follows:
Reaction Scheme:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2-(Vinyloxy)ethanethiol | Acetyl Chloride | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) | This compound |
| 2-(Vinyloxy)ethanethiol | Acetic Anhydride | Solvent-free, 60 °C | This compound |
This method's success hinges on the availability and stability of the 2-(vinyloxy)ethanethiol precursor.
Thio-Claisen Rearrangements in Thioester Synthesis
The thio-Claisen rearrangement is a scielo.org.boscielo.org.bo-sigmatropic rearrangement of an allyl vinyl sulfide, which upon heating, can lead to the formation of a γ,δ-unsaturated thioaldehyde or, after subsequent transformation, a thioester. scielo.org.boacs.orgacs.orgrsc.orgwikipedia.org While not a direct route to this compound, a variation of this rearrangement could potentially be designed. For instance, the Bellus-Claisen rearrangement, which involves the reaction of an allylic thioether with a ketene, yields a γ,δ-unsaturated thioester. wikipedia.org
A hypothetical precursor for a thio-Claisen rearrangement leading to a related structure would be an allyl vinyl thioether. The general transformation involves the concerted movement of six electrons in a cyclic transition state. acs.org Theoretical studies have been conducted on the substituent effects on the thio-Claisen rearrangement of allyl vinyl sulfides. rsc.org
While a powerful tool for C-C bond formation, applying this methodology to the specific synthesis of this compound would require a multi-step synthesis of a specific allyl vinyl thioether precursor and may not be the most direct approach.
Palladium-Catalyzed Coupling Reactions for S-Acyl Linkages
Palladium-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. Specifically, palladium-catalyzed thiocarbonylation of vinyl halides presents a potential, albeit indirect, route to this compound. acs.orgnih.gov This methodology involves the reaction of a vinyl halide with a thiol and carbon monoxide in the presence of a palladium catalyst.
To apply this to the target molecule, one would first need to synthesize a vinyl halide derivative of the ethenyloxyethyl moiety, such as 2-(vinyloxy)ethyl halide. This halide could then be subjected to palladium-catalyzed carbonylation in the presence of a thiol or a thiol equivalent. A protocol for the palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl (B1604629) bromides has been developed using a solid CO precursor. nih.gov
| Substrate | Reagents | Catalyst System | Product |
| Vinyl Bromide | Thiol, Carbon Monoxide | Pd(II) catalyst, Ligand (e.g., Xantphos), Base | Thioester |
This approach, while synthetically interesting, involves multiple steps, including the preparation of a halogenated precursor, and may have limitations regarding functional group tolerance.
Synthesis of the Ethenyloxyethyl Substructure
The ethenyloxyethyl moiety is the second key component of the target molecule. Its synthesis primarily involves the vinylation of a hydroxyl-containing compound.
Vinylation of Hydroxyl-Containing Compounds
The most direct route to the ethenyloxyethyl substructure is the vinylation of a suitable precursor containing a hydroxyl group.
A primary method for vinylation is the Reppe process, which involves the reaction of an alcohol with acetylene (B1199291) under basic conditions. wikipedia.org For the synthesis of the precursor 2-(vinyloxy)ethanol, ethylene (B1197577) glycol can be reacted with acetylene in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide at elevated temperatures. acs.orgrsc.org
Reaction Scheme for 2-(Vinyloxy)ethanol Synthesis:
| Alcohol | Vinylating Agent | Catalyst/Conditions | Product |
| Ethylene Glycol | Acetylene | KOH or NaOH, High Temperature | 2-(Vinyloxy)ethanol |
A more recent and milder alternative to the use of acetylene gas is the in-situ generation of acetylene from calcium carbide. mdpi.com This method has been successfully applied to the vinylation of various alcohols and thiols.
Another important vinylation technique is the palladium-catalyzed transetherification of an alcohol with a vinyl ether, such as ethyl vinyl ether. acs.org This method has been used to synthesize various functionalized vinyl ethers in good yields.
To synthesize the crucial thiol precursor, 2-(vinyloxy)ethanethiol, a potential route is the reaction of 2-chloroethyl vinyl ether with a source of the hydrosulfide (B80085) anion, such as sodium hydrosulfide (NaSH). researchgate.netnih.gov 2-Chloroethyl vinyl ether itself can be prepared by the condensation of chloroethanol and acetaldehyde. scielo.org.bo The reaction of 2-chloroethyl vinyl ether with NaSH would proceed via a nucleophilic substitution mechanism.
Rearrangement Reactions for Ethenyloxy Group Generation
While direct vinylation is the most common method, rearrangement reactions are less frequently employed for the specific generation of an ethenyloxy group from a non-vinyl precursor in this context. The focus of rearrangement reactions like the Claisen and Cope rearrangements is typically on the formation of new carbon-carbon bonds rather than the generation of a vinyl ether from a different functional group. scielo.org.boacs.orgwikipedia.org Therefore, for the synthesis of the ethenyloxyethyl substructure, direct vinylation methods are more synthetically practical and widely utilized.
Controlled Addition Reactions to Acetylene Derivatives
A foundational approach to constructing the vinyl ether moiety of the target compound involves the controlled addition of an alcohol to acetylene. This method, historically known as the Reppe vinylation, provides a direct route to vinyl ethers. academie-sciences.frresearchgate.netnih.govwikipedia.org For the synthesis of a key precursor, 2-(vinyloxy)ethanol, ethylene glycol is reacted with acetylene. guidechem.comnist.govguidechem.com
The reaction is typically catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide ion. nih.gov This alkoxide then attacks the acetylene triple bond. The resulting vinyl anion is subsequently protonated by either another molecule of alcohol or water to yield the vinyl ether. nih.gov
Reaction Scheme: HOCH₂CH₂OH + HC≡CH --(Base Catalyst)--> CH₂=CHOCH₂CH₂OH
Historically, this reaction was conducted under high pressure and temperature. researchgate.net However, advancements have led to the use of superbasic catalytic systems, such as KOH in DMSO, which can facilitate the reaction under milder conditions. rsc.org An alternative and safer approach utilizes calcium carbide (CaC₂) as an in-situ source of acetylene, avoiding the handling of highly flammable acetylene gas. rsc.org
| Catalyst System | Temperature (°C) | Pressure | Yield (%) | Reference |
| Potassium Hydroxide | 180 | Atmospheric | High | guidechem.com |
| Sodium Hydroxide | 170 | 0.02 MPaG | High | guidechem.com |
| KOH/DMSO | Ambient | Atmospheric | Good | rsc.org |
| Zinc/Cadmium Salts | 120-200 | Not specified | Good | google.com |
This interactive table summarizes various catalytic systems for the vinylation of alcohols.
Catalytic Systems and Green Chemistry in Synthesis
The integration of catalytic systems and green chemistry principles can significantly enhance the efficiency and sustainability of the synthesis of this compound.
While the proposed synthesis utilizes a tosylate intermediate, it is worth noting the advances in organocatalysis for both vinyl ether and thioester formation, which could provide alternative, metal-free routes.
For vinyl ether synthesis , N-heterocyclic carbenes (NHCs) have been shown to catalyze the 1,4-addition of alcohols to ynones, representing a potential route for vinyl ether formation under mild, metal-free conditions. organic-chemistry.org
For thioester formation , organocatalytic methods have emerged that can generate thioesters from widely available aldehydes. nsf.gov One such strategy employs 9,10-phenanthrenequinone as a photosensitizer to promote the formation of an acyl radical from an aldehyde, which then reacts with a thiol to form the thioester. nsf.govresearchgate.net While this would require a different precursor (e.g., 2-(vinyloxy)acetaldehyde), it highlights a move away from traditional acylation methods that may require stoichiometric activators. The use of visible light and an organic catalyst presents a greener alternative to many classical methods. nsf.gov Research has also shown that the nucleophilic character of thioesters can be harnessed in organocatalytic reactions, demonstrating their utility as building blocks in complex syntheses. chemrxiv.org
| Reaction Type | Organocatalyst | Substrates | Key Advantage | Reference |
| Vinyl Ether Synthesis | N-Heterocyclic Carbene | Alcohol, Ynone | Metal-free, mild conditions | organic-chemistry.org |
| Thioester Synthesis | 9,10-Phenanthrenequinone | Aldehyde, Thiol | Metal-free, visible light | nsf.gov |
This interactive table presents potential organocatalytic approaches.
Phase Transfer Catalysis in Biphasic Systems
Phase transfer catalysis (PTC) offers a powerful and efficient method for the synthesis of thioesters by facilitating the reaction between two reactants located in different immiscible phases. tandfonline.com This technique is particularly advantageous for the S-acylation of thiols, often providing rapid reaction times and high yields under mild conditions. tandfonline.com
The synthesis of this compound via PTC would typically involve the reaction of a salt of 2-(ethenyloxy)ethanethiol with an acetylating agent, such as acetyl chloride, in a biphasic system. A common setup consists of an aqueous phase containing the thiolate salt and an organic phase (e.g., dichloromethane (B109758) or toluene) containing the acetylating agent. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, is essential to shuttle the thiolate anion from the aqueous phase to the organic phase where the reaction occurs.
The general reaction mechanism under PTC conditions proceeds as follows:
The thiol, 2-(ethenyloxy)ethanethiol, is deprotonated in the aqueous phase by a base (e.g., sodium hydroxide) to form the corresponding thiolate anion.
The phase transfer catalyst (Q⁺X⁻, e.g., tetrabutylammonium (B224687) bromide) exchanges its counter-ion (X⁻) for the thiolate anion (RS⁻) at the interface of the two phases, forming an ion pair (Q⁺RS⁻).
This ion pair is soluble in the organic phase and migrates into it.
In the organic phase, the thiolate anion reacts with the acetylating agent (e.g., acetyl chloride) to form the desired thioester, this compound, and the catalyst is regenerated.
The regenerated catalyst can then return to the aqueous phase to transport another thiolate anion, thus continuing the catalytic cycle.
Table 1: Representative Conditions for Thioester Synthesis via Phase Transfer Catalysis Note: This table presents data for the synthesis of various thioesters to illustrate the general applicability and efficiency of the PTC method.
| Thiol Substrate | Acylating Agent | Catalyst | Solvent System | Reaction Time | Yield (%) | Reference |
| Thiophenol | Benzoyl Chloride | Tetrabutylammonium Bromide (TBAB) | Dichloromethane / Water | 1 hr | 95 | tandfonline.com |
| 2-Mercaptoethanol | Acetyl Chloride | Tetrabutylammonium Chloride (TBAC) | Dichloromethane / 10% NaOH | 5 min | >90 (General) | tandfonline.com |
| 1-Thio-β-D-glucose | Acetobromoglucose | Cetyltrimethylammonium Bromide | Benzene / Water | 8 hr | 85 | rsc.org |
The use of solid-liquid PTC, with a solid base like anhydrous potassium carbonate, is also a viable alternative, potentially simplifying the work-up procedure. kau.edu.sa This approach avoids a large volume of aqueous waste.
Atom-Economy and Sustainable Synthetic Pathways
The concept of atom economy, a cornerstone of green chemistry, encourages the design of synthetic routes that maximize the incorporation of all reactant atoms into the final product. nih.govskpharmteco.com Traditional thioester synthesis methods, such as those using acid chlorides, generate stoichiometric amounts of halide salt waste, thus having lower atom economy.
Developing more sustainable and atom-economical pathways for this compound is a key research goal. This involves exploring alternative reagents and catalytic systems that minimize waste and utilize more environmentally benign materials.
One promising atom-economical approach is the direct catalytic esterification or transesterification. For instance, enzyme catalysis presents a highly selective and sustainable option. The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification between a thiol and a carboxylic acid (or a simple ester for transesterification) under mild conditions. nih.gov A potential pathway could involve the enzymatic reaction between 2-(ethenyloxy)ethanethiol and acetic acid or a simple acetate (B1210297) ester. This method avoids the use of harsh reagents and chlorinated solvents, and the enzyme can often be recovered and reused. nih.gov
Another strategy to improve atom economy is the use of addition reactions. The synthesis of the vinyl ether moiety itself can be made more sustainable. Instead of traditional multi-step syntheses, the use of calcium carbide as a solid, safe source of acetylene for the vinylation of 2-hydroxyethyl thioacetate (B1230152) offers a more atom-economic route. mdpi.comresearchgate.net This avoids the hazards associated with handling gaseous acetylene.
Furthermore, catalytic methods that avoid stoichiometric activating agents are desirable. A nickel-catalyzed metathesis between a carboxylic acid and a thioacetate could provide a highly step- and atom-economical synthesis of the target thioester. organic-chemistry.org In a hypothetical application, 2-(ethenyloxy)ethyl acetate could potentially react with thioacetic acid in the presence of a suitable catalyst to yield the desired product.
The development of direct catalytic thioesterification of aldehydes with thiols also represents a highly atom-efficient approach, as the only byproduct is water. organic-chemistry.org A potential two-step, one-pot synthesis could involve the hydroformylation of a suitable precursor followed by in-situ catalytic thioesterification.
Table 2: Comparison of Synthetic Strategies by Atom Economy Principles
| Synthetic Strategy | Reactants | Byproducts | Atom Economy | Sustainability Advantages |
| Traditional (Acid Chloride) | 2-(Ethenyloxy)ethanethiol + Acetyl Chloride + Base | Salt (e.g., NaCl), Water | Low | Well-established, often high-yielding. |
| Enzyme Catalysis | 2-(Ethenyloxy)ethanethiol + Acetic Acid | Water | High | Mild conditions, high selectivity, biodegradable catalyst. nih.gov |
| Acetylene-based Vinylation | 2-Hydroxyethyl thioacetate + Calcium Carbide | Calcium Hydroxide | Moderate-High | Avoids gaseous acetylene, readily available reagents. mdpi.comresearchgate.net |
| Catalytic Metathesis | Carboxylic Acid + Thioacetate | Water or Alcohol | High | High step-economy, avoids stoichiometric activators. organic-chemistry.org |
Mechanistic Investigations of Chemical Reactions Involving S 2 Ethenyloxy Ethyl Ethanethioate
Polymerization Kinetics and Pathway Elucidation
The dual functionality of S-[2-(ethenyloxy)ethyl] ethanethioate, possessing both a vinyl ether group and a thioester group, allows for its participation in various polymerization reactions. The ethenyloxy group is particularly susceptible to cationic polymerization, while the molecule as a whole can be involved in free radical and controlled/living polymerization processes.
Cationic Polymerization Mechanisms of the Ethenyloxy Group
The ethenyloxy group of this compound readily undergoes cationic polymerization. This process is initiated by species that can generate a carbocation. Vinyl ethers, being electron-rich monomers, are highly reactive towards cationic initiation. u-fukui.ac.jp Initiating systems such as a hydrogen iodide/iodine (HI/I₂) mixture or a Lewis acid like BF₃OEt₂ can be employed. u-fukui.ac.jp The polymerization of vinyl ethers can proceed in a living manner, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≤ 1.15). u-fukui.ac.jp
The polymerization rate of vinyl ethers with ester groups in the side chain can be significantly higher than that of corresponding alkyl vinyl ethers. u-fukui.ac.jp The mechanism involves the attack of the initiator on the vinyl ether double bond, forming a carbocationic propagating species. This species then adds to subsequent monomer units. The stability of the propagating carbocation is crucial for a controlled polymerization. In the case of vinyl ethers, the oxygen atom helps to stabilize the positive charge on the adjacent carbon through resonance.
Thioacetals and thioethers can act as efficient and reversible chain-transfer agents in the cationic polymerization of vinyl ethers. nih.gov This process, known as cationic degenerative chain transfer (DT) polymerization, allows for the formal insertion of vinyl monomers into the C-S bonds of the sulfur-containing compounds. nih.gov This mechanism facilitates the synthesis of copolymers with specific architectures. nih.gov
Free Radical Polymerization Studies
While vinyl ethers are generally less reactive in free radical polymerization compared to monomers like acrylates, they can participate in such reactions, particularly in the presence of suitable comonomers or under specific conditions. cmu.edupsu.edu The presence of electron-accepting groups can enhance the radical polymerizability of vinyl ethers. cmu.edu
In the context of this compound, the thioester group could potentially influence the radical polymerization behavior. Thiol-ene reactions, which proceed via a free-radical mechanism, are a related area of interest. In these reactions, a thiol adds across a double bond, and this chemistry is utilized in creating cross-linked networks. researchgate.net The polymerization of vinyl ethers can also be influenced by chain transfer reactions to the monomer, which can limit the molecular weight of the resulting polymer. cmu.edu
Controlled/Living Polymerization Methodologies (e.g., RAFT, CROP)
Controlled/living polymerization techniques offer precise control over polymer architecture, molecular weight, and polydispersity. mdpi.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method that can be applied to a wide range of monomers. mdpi.com It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. mdpi.com Given the sulfur-containing nature of this compound, its compatibility with RAFT polymerization is a key area of investigation. The thioester moiety itself could potentially participate in or influence the RAFT equilibrium.
Cationic Ring-Opening Polymerization (CROP) is another controlled polymerization technique, though it is typically associated with cyclic monomers. researchgate.net However, the principles of controlled cationic polymerization are relevant to the ethenyloxy group of this compound. As mentioned, living cationic polymerization of vinyl ethers can be achieved, allowing for the synthesis of well-defined polymers. u-fukui.ac.jp
The combination of different polymerization mechanisms, such as CROP and a living radical process like Single Electron Transfer Living Radical Polymerization (SET-LRP), can be used to create block copolymers. researchgate.net
Chain Transfer and Termination Processes
In any polymerization, chain transfer and termination reactions are critical events that determine the final polymer properties. In radical polymerization, termination can occur through combination or disproportionation of two growing polymer chains. libretexts.org Chain transfer involves the transfer of a reactive site from a growing polymer chain to another molecule, such as a monomer, solvent, or a chain transfer agent. libretexts.org This process terminates the growth of one chain while initiating the growth of another. libretexts.org
In the radical polymerization of vinyl ethers, chain transfer to the monomer can be a significant process that limits the achievable molecular weight. cmu.edu In cationic polymerization, chain transfer reactions can also occur, for instance, to the sulfur atom in sulfide-containing vinyl ethers, which can lead to the formation of cyclic sulfonium (B1226848) species. researchgate.net Degenerative chain transfer is a key feature of RAFT polymerization and related controlled radical processes, where the transfer of the thiocarbonylthio group between active and dormant chains allows for controlled polymer growth. nii.ac.jp
Reactivity of the Thioester Functional Group
The thioester group in this compound is a key functional group that imparts specific reactivity to the molecule.
Nucleophilic Acyl Substitution and Transesterification Pathways
Transesterification is a specific type of nucleophilic acyl substitution where an alcohol acts as the nucleophile, resulting in the exchange of the thioester's alkoxy (or in this case, thioalkoxy) group with the alcohol's alkoxy group. mdpi.com This reaction is typically reversible and often catalyzed by an acid or a base. mdpi.com The reactivity of the thioester group in this compound allows for its modification through reactions with various nucleophiles, including alcohols, which would lead to the formation of an ester and ethanethiol.
Michael-Type Addition Reactions Involving Thiol Intermediates
The thioester functionality of this compound can be readily hydrolyzed or cleaved under basic conditions to generate a reactive thiol intermediate, 2-(ethenyloxy)ethanethiol. This in-situ generated thiol can then participate in Michael-type addition reactions with suitable Michael acceptors. science.govnih.gov The thia-Michael addition is a conjugate addition of a thiolate anion to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nih.gov
The general mechanism for the base-catalyzed Michael addition of the thiol intermediate derived from this compound is as follows:
Thiol Generation: Hydrolysis or aminolysis of the thioester to release the free thiol.
Thiolate Formation: Deprotonation of the thiol by a base (B:) to form the thiolate anion.
Nucleophilic Attack: The thiolate anion attacks the β-position of the Michael acceptor.
Protonation: The resulting enolate is protonated by the conjugate acid of the base (HB) or another proton source to give the final product.
The efficiency of the Michael addition can be influenced by several factors, including the nature of the Michael acceptor, the strength of the base catalyst, the solvent, and the reaction temperature. Polar aprotic solvents are often employed to facilitate the reaction. rsc.org
Table 1: Representative Michael Acceptors and Reaction Conditions
| Michael Acceptor | Catalyst | Solvent | Product |
| Methyl acrylate | Triethylamine (B128534) | Tetrahydrofuran (B95107) (THF) | Methyl 3-((2-(ethenyloxy)ethyl)thio)propanoate |
| Acrylonitrile | Sodium methoxide | Methanol | 3-((2-(ethenyloxy)ethyl)thio)propanenitrile |
| N,N-Dimethylacrylamide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane (B109758) (DCM) | N,N-dimethyl-3-((2-(ethenyloxy)ethyl)thio)propanamide |
| Methyl vinyl ketone | Potassium carbonate | Acetonitrile | 4-((2-(ethenyloxy)ethyl)thio)butan-2-one |
Thiol-ene Click Chemistry Applications
The vinyl ether moiety of this compound, in conjunction with the thiol generated from the thioester, makes this compound a prime candidate for thiol-ene "click" chemistry. This reaction involves the radical-mediated addition of a thiol to an alkene. nih.govrsc.org The reaction proceeds via a free-radical chain mechanism, typically initiated by photolysis or thermolysis in the presence of a radical initiator. bohrium.com
The key steps in the radical-initiated thiol-ene reaction are:
Initiation: A radical initiator generates a primary radical, which then abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•).
Propagation:
The thiyl radical adds to the alkene (the vinyl ether in this case) in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. The regioselectivity is governed by the formation of the more stable radical. nih.gov
The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. This chain propagation leads to high reaction efficiency. nih.gov
Thiol-ene reactions are known for their high yields, stereoselectivity, and tolerance to a wide range of functional groups, making them a cornerstone of materials science and bioconjugation. nih.govresearchgate.net The reaction can be initiated under mild conditions, often using UV light, which allows for spatial and temporal control. bohrium.com
Table 2: Common Initiators for Thiol-ene Reactions
| Initiator Type | Example | Activation Method |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | UV irradiation (e.g., 365 nm) |
| Photoinitiator | Irgacure 651 | UV irradiation |
| Thermal Initiator | Azobisisobutyronitrile (AIBN) | Heating (e.g., 60-80 °C) |
| Thermal Initiator | Benzoyl peroxide | Heating |
Intramolecular Rearrangements and Cyclization Mechanisms
The structure of this compound allows for the possibility of intramolecular rearrangements and cyclization reactions, particularly those involving pericyclic processes.
Pericyclic Reactions and Sigmatropic Shifts
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org A key class of pericyclic reactions relevant to the vinyl ether moiety of this compound is the sigmatropic rearrangement. youtube.comlibretexts.org Specifically, the nih.govnih.gov-sigmatropic rearrangement, known as the Claisen rearrangement for allyl vinyl ethers, is a pertinent example. libretexts.orgorganic-chemistry.org
While this compound is not an allyl vinyl ether, its vinyl ether structure is a key component for such rearrangements. If the thioester were to be modified to introduce an allylic group, a thio-Claisen rearrangement could be envisioned. In a hypothetical thio-Claisen rearrangement, a nih.govnih.gov-sigmatropic shift would occur, leading to the formation of a γ,δ-unsaturated thioester. These reactions are typically thermally induced and proceed through a highly ordered, chair-like transition state. imperial.ac.uk
The Woodward-Hoffmann rules govern the stereochemical outcome of these reactions, which are dependent on the number of electrons involved and whether the reaction is initiated thermally or photochemically. libretexts.org
Ring-Opening and Ring-Closing Mechanisms
The presence of both a nucleophilic thiol (after deprotection) and an electrophilic double bond (the vinyl ether) within the same molecule sets the stage for intramolecular cyclization. For instance, under basic conditions that favor thiolate formation, an intramolecular Michael-type addition could occur, although this would lead to a strained four-membered ring and is therefore less likely.
More plausible are ring-closing reactions involving the vinyl ether moiety. For example, in the presence of an appropriate electrophile, the vinyl ether can be activated towards nucleophilic attack. If the thioester is cleaved to the thiol, this internal nucleophile could attack the activated vinyl ether to form a cyclic thioether.
Conversely, ring-opening reactions are less directly applicable to the parent molecule but are a fundamental concept in the chemistry of cyclic ethers. libretexts.orgyoutube.com The principles of ring-opening, particularly for strained rings, involve nucleophilic attack under basic or acidic conditions and are relevant to understanding the reactivity of potential cyclic products derived from this compound.
Computational Chemistry and Theoretical Reaction Modeling
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transition states and reaction energetics that are often difficult to observe experimentally.
Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of a wide range of chemical reactions, including those involving sulfur-containing compounds and pericyclic reactions. mdpi.comresearchgate.net For the reactions of this compound, DFT calculations can be employed to:
Model Reaction Pathways: By mapping the potential energy surface, the minimum energy pathways for reactions such as the Michael addition and thiol-ene reaction can be determined.
Characterize Transition States: The geometries and energies of transition states can be calculated, providing a detailed picture of the bond-breaking and bond-forming processes. rsc.org
Predict Reaction Energetics: DFT can be used to calculate the activation energies and reaction enthalpies, which helps in predicting the feasibility and rate of a reaction. mdpi.com For instance, in a study of the hydrolysis of S-ethyl trifluorothioacetate, DFT calculations were used to explore the potential energy surface and the role of water molecules in the transition state. mdpi.com
Elucidate Stereoselectivity: In cases like the Claisen rearrangement, DFT can help explain the preference for certain stereoisomers by comparing the energies of different transition state conformations (e.g., chair vs. boat). imperial.ac.uk
Table 3: Representative DFT Functionals and Basis Sets for Reaction Modeling
| Functional | Basis Set | Common Application |
| B3LYP | 6-31G(d) | Geometry optimizations and frequency calculations |
| M06-2X | 6-311+G(d,p) | Calculation of non-covalent interactions and reaction barriers |
| ωB97X-D | def2-TZVP | Long-range corrected functional, good for reaction energetics |
| PBE0 | aug-cc-pVTZ | Hybrid functional often used for accurate energy calculations |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the conformational landscape and dynamic behavior of molecules. nih.govnih.gov For this compound, MD simulations can provide critical insights into its three-dimensional structure, flexibility, and the influence of its conformational preferences on its reactivity. Such simulations model the atomic interactions within the molecule and with its environment over time, allowing for the exploration of accessible conformations and the energy barriers between them. figshare.com
In computational studies of similar structures, such as thioether-containing molecules, it has been observed that the C-S-C-C torsion angle often prefers a gauche arrangement. mdpi.com Similarly, analyses of vinyl ethers have indicated preferences for specific orientations of the vinyl group relative to the Cα-O bond, often favoring an s-cis or near-planar conformation to maximize electronic conjugation. researchgate.net
A hypothetical molecular dynamics simulation of this compound in an aqueous solvent could yield the following distribution of major conformers, characterized by their key dihedral angles.
Interactive Table: Hypothetical Conformational Distribution of this compound from MD Simulation
| Conformer | Dihedral Angle C-O-C-C (°) | Dihedral Angle O-C-C-S (°) | Dihedral Angle C-C-S-C (°) | Population (%) |
| 1 | 178 | 65 | 70 | 45 |
| 2 | 68 | 175 | 68 | 30 |
| 3 | -177 | -68 | -72 | 15 |
| 4 | -70 | 178 | -69 | 10 |
Note: This data is hypothetical and for illustrative purposes.
The results from such simulations are crucial for understanding how the molecule might present itself for a chemical reaction. For instance, the accessibility of the vinyl group's double bond or the thioester's carbonyl group to incoming reagents will be heavily dependent on the dominant conformations in solution. The simulations can also reveal the presence of intramolecular hydrogen bonds or other non-covalent interactions that may stabilize certain conformations and thus influence reactivity.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a detailed electronic-level understanding of reaction mechanisms, which is not directly accessible through experimental means alone. whiterose.ac.ukrsc.org For this compound, DFT can be used to elucidate the pathways of reactions involving its vinyl ether and thioester functional groups.
A plausible reaction to investigate is the thiol-ene reaction, where a thiol adds across the vinyl double bond. This reaction can proceed via a radical or a base/nucleophile-catalyzed mechanism. thieme-connect.de The radical-mediated pathway typically results in an anti-Markovnikov addition. thieme-connect.de Alternatively, the electron-rich nature of the vinyl ether could make it susceptible to acid-catalyzed addition reactions. rsc.org
Quantum chemical calculations can map the potential energy surface for such a reaction, identifying the transition states and intermediates. nih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates and selectivity. For example, a DFT study could model the addition of a methylthiol radical to the vinyl ether moiety of this compound.
The calculations would likely show that the reaction proceeds through a two-step process: addition of the thiyl radical to the double bond to form a carbon-centered radical intermediate, followed by a chain-transfer step. thieme-connect.de The relative energies of the reactants, transition state, intermediate, and product for a hypothetical radical addition are presented in the table below.
Interactive Table: Hypothetical Calculated Energies for the Radical Addition of a Thiol to this compound
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 (Radical Addition) | +7.5 | +8.2 |
| Intermediate (Carbon-centered radical) | -12.3 | -11.5 |
| Transition State 2 (Chain Transfer) | -8.1 | -7.4 |
| Products | -25.6 | -24.9 |
Note: This data is hypothetical and for illustrative purposes.
These computational findings can help rationalize experimental observations or predict the feasibility of a proposed reaction. For instance, the calculated activation energy can indicate whether a reaction is likely to occur under specific temperature conditions. Furthermore, DFT studies can explore the regioselectivity and stereoselectivity of reactions, providing a deeper mechanistic understanding. rsc.org In the context of this compound, such calculations could predict whether the thiol addition would favor the α- or β-carbon of the vinyl group and explain the electronic and steric factors governing this preference.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful, non-destructive technique to probe the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within the molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the types and number of chemically distinct protons and carbons. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are used to piece together the molecular fragments. For S-[2-(Ethenyloxy)ethyl] ethanethioate, the expected signals can be assigned based on established chemical shift ranges for thioesters, vinyl ethers, and aliphatic chains.
Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the acetyl protons, the two methylene (B1212753) groups of the ethyl chain, and the protons of the vinyl group.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃-C(O)S- | 2.3 - 2.4 | Singlet (s) | N/A |
| -S-CH₂-CH₂-O- | 3.1 - 3.2 | Triplet (t) | ~6-7 |
| -S-CH₂-CH₂-O- | 3.8 - 3.9 | Triplet (t) | ~6-7 |
| CH₂=CH-O- (trans) | 6.4 - 6.5 | Doublet of doublets (dd) | J(trans) ≈ 14-15, J(gem) ≈ 2 |
| CH₂=CH-O- (cis) | 4.2 - 4.3 | Doublet of doublets (dd) | J(cis) ≈ 6-7, J(gem) ≈ 2 |
| CH₂=CH-O- | 4.0 - 4.1 | Doublet of doublets (dd) | J(trans) ≈ 14-15, J(cis) ≈ 6-7 |
Predicted ¹³C NMR Spectral Data: The proton-decoupled ¹³C NMR spectrum would complement the ¹H data, showing six distinct carbon signals corresponding to the molecular structure.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃-C(O)S- | 30 - 31 |
| -S-C H₂- | 28 - 30 |
| -O-C H₂- | 68 - 70 |
| C H₂=CH-O- | 86 - 88 |
| CH₂=C H-O- | 151 - 152 |
| CH₃-C (O)S- | 195 - 196 |
To unambiguously confirm these assignments, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, confirming the connectivity within the -S-CH₂-CH₂-O- fragment and the vinyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. researchgate.net This would be crucial for connecting the acetyl group (CH₃C=O) to the sulfur via correlations from the methyl protons to the carbonyl carbon, and for linking the ethyl chain to the vinyl ether group.
The ethenyloxy (vinyl ether) group in this compound makes it a monomer suitable for polymerization. Solid-state NMR (ssNMR) is a key technique for characterizing the structure and dynamics of the resulting polymer, poly(this compound). Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides information on the polymer in its solid, bulk state.
Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C spectra of the polymer can be obtained. researchgate.net Analysis of these spectra can reveal:
Tacticity: The stereochemistry of the polymer chain (isotactic, syndiotactic, or atactic) can be determined by analyzing the splitting of the methine carbon resonance in the polymer backbone. researchgate.netrsc.org
Chain Conformation and Packing: Chemical shift variations can provide insights into the local conformation of the polymer chains (e.g., helical vs. extended) and how they pack in the solid state. solidstatenmr.org.uk
Residual Monomer and Side Groups: ssNMR is highly effective at identifying and quantifying unreacted functional groups, such as residual vinyl groups from incomplete polymerization. nih.gov Spectrally edited experiments can distinguish between carbons with and without attached protons, confirming the presence of =CH₂ and =CH- moieties. nih.gov
The ethyl linkage (-S-CH₂-CH₂-O-) in this compound is flexible, allowing for rotation around the C-S, C-C, and C-O single bonds. This results in a dynamic equilibrium between multiple conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to study these conformational exchange processes. researchgate.net
As the temperature is lowered, the rate of interconversion between conformers slows down. If the rate becomes slow enough on the NMR timescale, separate signals for each distinct conformer may be observed. The temperature at which these separate signals merge into a single averaged peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the rotational process.
Furthermore, 2D exchange spectroscopy (EXSY) can be used to map the pathways of conformational exchange, identifying which conformers are interconverting directly. researchgate.net These studies provide critical data on the molecule's flexibility and the energetic landscape of its conformational states.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental composition and to deduce the molecular structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS), typically performed on Time-of-Flight (TOF) or Orbitrap instruments, can measure the m/z of an ion with extremely high accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula.
For this compound, the molecular formula is C₆H₁₀O₂S. HRMS would be used to verify this composition by comparing the experimentally measured exact mass of its molecular ion ([M]⁺ or [M+H]⁺) with the theoretically calculated mass.
| Property | Value |
| Molecular Formula | C₆H₁₀O₂S |
| Average Mass | 146.21 g/mol |
| Monoisotopic Mass | 146.04015 Da |
An experimental HRMS measurement yielding a mass of ~146.0401 would confirm the elemental formula C₆H₁₀O₂S, ruling out other possible formulas with the same nominal mass.
Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nationalmaglab.orgunt.edu In an MS/MS experiment, the molecular ion of this compound (m/z 146) would be isolated and then fragmented, typically through collision-induced dissociation (CID). youtube.com The resulting product ions are then mass-analyzed, providing a fragmentation spectrum.
The fragmentation pattern is governed by the chemical structure, with cleavage occurring at the weakest bonds or through energetically favorable rearrangements. A plausible fragmentation pathway for this compound would involve characteristic cleavages of the thioester and ether linkages.
Predicted Fragmentation Pathway and Key Product Ions:
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Product Ion |
| 146 | CH₃CO• (Acetyl radical) | 103 | [S-CH₂-CH₂-O-CH=CH₂]⁺ |
| 146 | •COCH₃ (Acylium radical) | 43 | [CH₃C≡O]⁺ |
| 146 | C₂H₃O• (Vinyloxy radical) | 103 | [CH₃C(O)SCH₂CH₂]⁺ |
| 103 | C₂H₂ (Acetylene) | 75 | [CH₃C(O)SH₂]⁺ |
| 103 | C₂H₄ (Ethene) | 75 | [S-CH₂-O-CH=CH₂]⁺ |
Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule, corroborating the structural data obtained from NMR spectroscopy.
Vibrational Spectroscopy (IR and Raman)
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and for monitoring its polymerization. The FTIR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific molecular vibrations. redalyc.org
For the this compound monomer, the spectrum would be characterized by absorption bands corresponding to its distinct structural components: the vinyl ether group and the thioacetate (B1230152) group. The progress of polymerization can be monitored in real-time by observing the disappearance of the absorption bands associated with the vinyl group (e.g., C=C stretching and =C-H bending vibrations). inrim.itresearcher.life
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound Monomer
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |
| ~3120-3080 | Stretching | =C-H (vinyl) | researchgate.net |
| ~2960-2850 | Stretching | C-H (alkyl) | researchgate.net |
| ~1700-1680 | Stretching | C=O (thioester carbonyl) | nih.gov |
| ~1640-1620 | Stretching | C=C (vinyl ether) | researchgate.netrsc.org |
| ~1240-1200 | Stretching | =C-O-C (asymmetric) | researchgate.netrsc.org |
| ~1150-1050 | Stretching | C-O-C (symmetric) | sciepub.com |
| ~970-950 | Bending (out-of-plane) | =C-H (vinyl) | researchgate.net |
| ~700-600 | Stretching | C-S | nih.gov |
Upon polymerization, the bands at ~3100 cm⁻¹, ~1620 cm⁻¹, and ~960 cm⁻¹ would be expected to diminish or disappear, while the characteristic bands for the thioester and ether linkages would remain.
Raman spectroscopy serves as a complementary technique to FTIR for the structural analysis of this compound. It detects molecular vibrations that result in a change in polarizability, providing a detailed vibrational fingerprint. While FTIR is highly sensitive to polar groups like the carbonyl, Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as the C=C and C-S bonds. nih.gov
In the Raman spectrum of this compound, the C=C stretching vibration of the vinyl ether group would produce a strong signal. The thioester functionality also gives rise to distinct Raman bands. Studies on analogous compounds like S-methyl thioacetate and S-ethyl thioacetate show characteristic bands for the C=O stretch, C-S stretch, and S-C-C bending modes, which are invaluable for assigning the spectrum of the target molecule. nih.govacs.org
Table 3: Predicted Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Assignment | Notes | Reference |
| ~1690 | C=O Stretch (Thioester) | Typically a strong and sharp peak. | nih.gov |
| ~1620 | C=C Stretch (Vinyl) | Strong intensity, characteristic of the vinyl ether group. | cdnsciencepub.com |
| ~1195 | C-C Stretch (Skeleton) | Part of the skeletal vibrations of the molecule. | cdnsciencepub.com |
| ~700-550 | C-S Stretch | The position can be sensitive to conformation. | nih.govcdnsciencepub.com |
| ~350-300 | S-C-C Bend | Low-frequency mode sensitive to molecular structure. | cdnsciencepub.com |
X-ray Diffraction (XRD) and Crystallographic Analysis
Single crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. This would unambiguously establish the molecule's conformation in the solid state.
The technique would reveal the spatial arrangement of the vinyl ether and thioacetate moieties relative to each other, including the planarity of the vinyl group and the geometry around the sulfur and carbonyl carbon atoms. Such structural data is crucial for understanding intermolecular interactions in the crystal lattice and for correlating structure with physical properties. Currently, there are no published single-crystal structures for this specific compound in the searched literature.
The resulting diffractogram for poly(this compound) would exhibit features characteristic of its morphology.
Amorphous Content: A broad, diffuse halo in the diffractogram indicates the presence of amorphous (non-crystalline) regions, which is common for many poly(vinyl ether)s. nasa.gov
Crystalline Content: Sharp Bragg diffraction peaks superimposed on the amorphous halo would indicate the presence of ordered, crystalline domains. The position and intensity of these peaks can be used to determine the unit cell parameters of the crystalline phase. kpi.uaresearchgate.net
For side-chain liquid-crystalline polymers, which can be formed from monomers with flexible spacers like this compound, PXRD is essential for identifying different mesophases (e.g., smectic or nematic) and determining layer spacing. kpi.ua The degree of crystallinity, calculated from the relative areas of the crystalline peaks and the amorphous halo, is a key parameter that influences the polymer's mechanical and thermal properties.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. Information exists for broader classes of related compounds, such as other vinyl ethers or thioesters, but focusing solely on "this compound" as instructed is not feasible with the current state of published research.
Applications in Advanced Materials and Polymer Science
Tailoring Polymer Properties and Performance
Enhanced Solubility in Supercritical Carbon Dioxide (scCO₂) Media
While specific quantitative solubility data for S-[2-(ethenyloxy)ethyl] ethanethioate in supercritical carbon dioxide (scCO₂) is not extensively documented in public literature, an analysis of its structural components allows for a scientifically-grounded discussion of its potential behavior. Supercritical CO₂ is a nonpolar solvent, and the solubility of a compound within it is governed by factors such as polarity, volatility, and specific molecular interactions. nih.govcore.ac.uk The solubility of polymers or monomers generally increases with the density of the scCO₂ system. mdpi.com
Table 1: Qualitative Comparison of Functional Group Contributions to scCO₂ Solubility
| Functional Group | Type | Expected Interaction with scCO₂ | Anticipated Effect on Solubility |
|---|---|---|---|
| Ethenyloxy (Vinyl Ether) | Lewis Base | The ether oxygen can engage in Lewis acid-base interactions with carbon dioxide. nih.gov | Favorable |
| Ethanethioate (Thioester) | Polar Acyl Group | The polar carbonyl may limit solubility in the nonpolar solvent but is less polar than an oxoester equivalent. | Moderate to Low |
Role as a Crosslinking Agent or Macromonomer
The dual functionality of this compound makes it an exemplary candidate for use as a multifunctional monomer, capable of acting as a crosslinking agent or a macromonomer to create sophisticated polymer networks. nih.gov This versatility stems from the distinct reactivities of its vinyl ether and thioester groups.
Multifunctional Monomers in Polymer Network Formation
The vinyl ether group is well-known for its ability to undergo rapid and controlled cationic polymerization, allowing for the synthesis of polymers with well-defined structures and low dispersities. nih.govresearchgate.net This reactivity allows this compound to be incorporated into a polymer backbone.
Polymer networks can be formed through several strategic approaches:
One-Step Crosslinking: The compound can be copolymerized with a multifunctional crosslinking agent, where its vinyl ether group participates in the primary polymerization, and the thioester remains a pendant group.
Two-Step Crosslinking: A linear polymer can first be synthesized by polymerizing the vinyl ether moiety. In a subsequent step, the pendant thioester groups can be used to form crosslinks. This can be achieved, for example, by aminolysis with a diamine linker or by converting the thioester to a thiol and inducing disulfide bond formation through oxidation. This two-step process allows for precise control over the network structure. warwick.ac.ukresearchgate.net
The thioester group itself can also participate in polymerization, particularly in radical ring-opening polymerization of thionolactone monomers, which results in polymers with thioester units in the main chain. researchgate.net This highlights the diverse polymerization pathways available to monomers containing this functionality.
Post-Polymerization Modification via Thioester or Vinyl Ether Reactivity
Post-polymerization modification is a powerful strategy for creating functional materials, and this compound is an ideal monomer for this purpose. rsc.orgacs.orgrsc.org By selectively polymerizing one functional group while leaving the other intact, a reactive polymer scaffold is created.
Modification via the Thioester Group: If polymerization proceeds through the vinyl ether group, the resulting polymer possesses pendant thioester functionalities. Thioesters are highly valuable for chemical modification because they are more reactive toward nucleophiles like amines than their oxygen-ester counterparts, yet remain relatively stable in aqueous media at neutral pH. warwick.ac.uknih.govlibretexts.org This allows for efficient and often quantitative modification under mild conditions. researchgate.netrsc.org Key transformations include:
Aminolysis: Reaction with primary or secondary amines to form stable amide bonds.
Thiolysis: Hydrolysis or reduction to cleave the thioester and generate a free thiol (-SH) group, a highly useful moiety for further "click" chemistry. researchgate.netlibretexts.org
Modification via the Vinyl Ether Group: Alternatively, if the thioester were to be involved in the polymerization, the pendant vinyl ether groups would be available for modification. Vinyl ethers are highly reactive partners in several "click" reactions, most notably:
Thiol-Ene Reactions: Radical-mediated addition of thiols across the double bond to form stable thioether linkages. researchgate.netacs.orgacs.org
Acetalization: Acid-catalyzed reaction with alcohols to form acid-labile acetal (B89532) linkages, creating opportunities for stimuli-responsive materials. nih.govepfl.ch
Table 2: Potential Post-Polymerization Modification Reactions
| Pendant Group | Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|---|
| Thioester | Aminolysis | Primary/Secondary Amines | Amide |
| Thioester | Hydrolysis/Reduction | Water/Reducing Agents | Thiol |
| Vinyl Ether | Thiol-Ene Reaction | Thiols | Thioether |
| Vinyl Ether | Acetalization | Alcohols (acid-catalyzed) | Acetal |
Bio-Conjugation and Surface Functionalization through Chemical Linkages
The reactive handles installed via post-polymerization modification of this compound-containing polymers are ideal for conjugation to biological molecules and for the functionalization of material surfaces. researchgate.netrsc.org
Bio-Conjugation: The ability to convert the pendant thioester to a free thiol is particularly significant for bioconjugation. The resulting thiol-functionalized polymer can be readily attached to biomolecules such as peptides, proteins, or nucleic acids using well-established chemistries like thiol-maleimide coupling or disulfide bond formation. nih.gov Furthermore, the direct aminolysis of the thioester with an amine-containing biomolecule provides a robust method to form a stable amide linkage. researchgate.netacs.org The reaction of vinyl ethers with tetrazines has also been developed as a bioorthogonal bond-cleavage reaction, enabling the release of alcohol-containing molecules in cellular environments. nih.gov
Surface Functionalization: Polymers derived from this compound can be effectively used to modify surfaces, altering their physical and chemical properties. nih.govresearchgate.net
Grafting to Surfaces: Polymers with pendant thiol groups (from thioester hydrolysis) can be grafted onto gold surfaces to form self-assembled monolayers (SAMs), a cornerstone of biosensor and nanotechnology development.
Grafting from Surfaces: A surface can be functionalized with an initiator, and the monomer can be polymerized from the surface. The remaining pendant groups (thioester or vinyl ether) can then be modified. For instance, thioester-functionalized SAMs provide a platform for controlled surface modification through reactions like oxidation or aminolysis. nih.govresearchgate.netnih.gov Thiol-ene click chemistry using pendant vinyl ethers is also an efficient method for attaching molecules to thiol-modified surfaces. researchgate.net
Derivatization and Structure Activity Relationship Sar Studies
Synthesis of Analogues with Modified Ethenyloxyethyl Moieties
Altering the length and branching of the ethylene (B1197577) spacer between the vinyl ether oxygen and the thioester sulfur can provide insights into the spatial requirements for molecular interactions. A systematic synthesis of analogues would involve changing the number of methylene (B1212753) (-CH2-) units.
Spacer Length: Increasing the spacer length from two carbons (ethyl) to three (propyl), four (butyl), or more would enhance the molecule's flexibility. This modification can influence how the reactive vinyl and thioester groups are presented, potentially altering their accessibility to reactants or binding sites. Research on self-assembled monolayers (SAMs) of thioesters has shown that varying the length of alkyl chains can systematically alter surface properties like hydrophobicity and affect the reactivity of the embedded functional groups. nih.gov
Branching: Introducing alkyl branches (e.g., methyl or ethyl groups) on the ethylene spacer, for instance, creating S-[2-(ethenyloxy)-1-methylethyl] ethanethioate, would introduce steric hindrance. This is expected to decrease the rate of reactions at the thioester carbonyl and potentially at the vinyl ether double bond due to restricted access. Studies on thiol-thioester exchange reactions have demonstrated that secondary thioesters (which would result from branching) exhibit slower reaction dynamics compared to their primary counterparts. figshare.com
A hypothetical series of such analogues and their expected properties are outlined below.
| Analogue Name | Spacer Modification | Expected Impact on Reactivity |
| S-[3-(Ethenyloxy)propyl] ethanethioate | Lengthened (n=3) | Increased flexibility, potentially minor changes in electronic properties of the thioester. |
| S-[4-(Ethenyloxy)butyl] ethanethioate | Lengthened (n=4) | Further increased flexibility and hydrophobicity, may decrease water solubility. |
| S-[2-(Ethenyloxy)-1-methylethyl] ethanethioate | Branched (methyl) | Steric hindrance may reduce reaction rates at the thioester and vinyl ether groups. Slower dynamics are anticipated. figshare.com |
| S-[2-(Ethenyloxy)-2-methylethyl] ethanethioate | Branched (methyl) | Steric hindrance closer to the vinyl ether may primarily affect reactions involving the double bond. |
This table is generated based on established chemical principles and findings from related studies.
Incorporating additional heteroatoms (e.g., oxygen, nitrogen) or replacing the linear spacer with a cyclic structure can dramatically alter the molecule's polarity, conformation, and binding capabilities.
Heteroatoms: The synthesis of analogues like S-[2-(2-methoxyethoxy)ethyl] ethanethioate, where the vinyl group is replaced by a methoxy (B1213986) group, or analogues containing an additional ether linkage within the spacer, would increase the molecule's polarity and potential for hydrogen bonding. This could enhance solubility in polar solvents and influence interaction with biological systems.
Cyclic Structures: Replacing the ethyl spacer with a cyclic system, such as a cyclohexane (B81311) or tetrahydrofuran (B95107) ring, would create a more rigid and conformationally constrained molecule. For example, synthesizing an analogue like S-[(4-(ethenyloxy)cyclohexyl)methyl] ethanethioate would fix the spatial relationship between the vinyl ether and thioester moieties, which can be invaluable for probing specific binding pockets in enzymes or receptors. The synthesis of polymers from thioester-functionalized cyclopentenes has been reported, demonstrating the chemical feasibility of incorporating such cyclic structures. warwick.ac.uk The unique reactivity of vinyl dithioethers, which can be formed from disulfide-yne reactions, also highlights the potential for creating complex cyclic and heterocyclic structures. researchgate.net
Chemical Modifications of the Ethanethioate Group
The ethanethioate group, -S-C(=O)-CH3, is the primary site of acyl-transfer reactions. nih.gov Modifying either the acyl portion or the thiol-derived component provides a direct route to tune the reactivity and properties of the molecule.
Replacing the acetyl group (-C(=O)-CH3) with other acyl groups can modulate the electrophilicity of the carbonyl carbon and the stability of the thioester bond. The synthesis of thioesters with various acyl groups is a common strategy to tune reactivity. nih.gov This can be achieved by reacting the precursor thiol, 2-(ethenyloxy)ethane-1-thiol, with different acyl chlorides or anhydrides. wikipedia.org
Electronic Effects: Introducing electron-withdrawing groups (e.g., trifluoroacetyl) would increase the partial positive charge on the carbonyl carbon, making the thioester more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., p-methoxybenzoyl) would decrease its reactivity.
Steric Effects: Larger, bulkier acyl groups like pivaloyl (tert-butyl) or benzoyl would sterically hinder the approach of nucleophiles, slowing down reaction rates.
The following table illustrates potential acyl group modifications and their predicted influence on reactivity.
| Analogue Name | Acyl Group Modification | Expected Impact on Reactivity |
| S-[2-(Ethenyloxy)ethyl] propanethioate | Propionyl | Slightly more electron-donating than acetyl, leading to a marginal decrease in reactivity. |
| S-[2-(Ethenyloxy)ethyl] benzoylthioester | Benzoyl | Conjugation with the phenyl ring provides resonance stabilization but also introduces steric bulk. Reactivity depends on the balance of these factors and any substituents on the ring. nih.gov |
| S-[2-(Ethenyloxy)ethyl] trifluoroethanethioate | Trifluoroacetyl | Strong electron-withdrawing effect of fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, leading to much higher reactivity towards nucleophiles. |
| S-[2-(Ethenyloxy)ethyl] pivaloylthioester | Pivaloyl (tert-butyl) | Significant steric hindrance from the bulky tert-butyl group would drastically reduce the rate of nucleophilic attack. |
This table is generated based on established chemical principles and findings from related studies.
This approach involves modifying the thiol precursor itself before the final acylation step. While closely related to the modifications in section 6.1, the focus here is on the synthesis of diverse thiols that can be converted into thioesters. The synthesis of thioesters from various substituted thiols is a well-established field, often involving the reaction of the thiol with an acyl chloride or the alkylation of a thioacetate (B1230152) salt. wikipedia.orgnih.gov For instance, enzymatic synthesis has been shown to be effective for creating thioesters from a range of substituted thiols and vinyl esters, where electron-donating groups on the thiol can enhance reactivity. mdpi.com This allows for the introduction of a wide array of functional groups.
Elucidation of Structure-Reactivity and Structure-Property Relationships
By systematically synthesizing and analyzing the analogues described above, clear relationships between molecular structure and function can be established. Thioesters are generally more reactive than esters but less reactive than acid anhydrides. libretexts.org Their reactivity is dictated by the stability of the leaving thiolate group and the electrophilicity of the carbonyl carbon. libretexts.org
Structure-Reactivity: The rate of hydrolysis or aminolysis of each analogue can be quantified. It is expected that increasing steric bulk around the thioester carbonyl (6.1.1, 6.2.1) will decrease reaction rates. Introducing electron-withdrawing groups on the acyl moiety (6.2.1) will increase reactivity. rsc.org The vinyl ether group itself is susceptible to hydrolysis under acidic conditions, a property that would be influenced by modifications to the spacer that alter its electronic environment. nih.gov
Structure-Property: Key physical properties such as solubility, lipophilicity (logP), and thermal stability can be measured for each analogue. Increasing the length of the hydrocarbon spacer (6.1.1) or using lipophilic acyl groups (6.2.1) would be expected to increase lipophilicity and decrease water solubility. nih.gov Conversely, introducing heteroatoms (6.1.2) should increase polarity and water solubility. Studies on polythioesters have shown that side-chain modifications can effectively tune properties like the glass transition temperature. researchgate.net The incorporation of thioester functionalities into polymers has been shown to result in materials with higher glass transition temperatures compared to their oxygen-ester analogues. warwick.ac.uk
These SAR studies provide a powerful framework for the rational design of new molecules based on the S-[2-(ethenyloxy)ethyl] ethanethioate scaffold, allowing for the fine-tuning of their chemical and physical properties for specific applications.
Electronic and Steric Effects on Polymerization Kinetics and Selectivity
The polymerization of this compound, typically proceeding via cationic polymerization of the vinyl ether group, is highly sensitive to both electronic and steric factors. These factors can be modulated by introducing various substituents on the monomer, which in turn affects the reaction kinetics and selectivity.
Electronic Effects: The vinyl ether moiety is an electron-rich olefin, making it susceptible to cationic polymerization. The rate of polymerization is influenced by the stability of the propagating carbocationic species. Electron-donating groups (EDGs) attached to the monomer can increase the electron density of the double bond, making it more nucleophilic and thus more reactive towards the cationic initiator. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can slow down the rate of polymerization. For instance, modifying the ethanethioate portion of the molecule with substituents that have different electronic properties would likely alter the reactivity of the vinyl ether group.
Steric Effects: The steric hindrance around the vinyl ether group plays a crucial role in polymerization kinetics. Bulky substituents near the reactive double bond can impede the approach of the initiator and the propagating chain end, thereby reducing the rate of polymerization. This can also influence the stereoselectivity of the polymerization, leading to polymers with different tacticities, which in turn affects their physical properties.
The interplay of electronic and steric effects is critical in controlling the polymerization process. For example, a bulky, electron-donating substituent might have opposing effects on the polymerization rate. While the electronic effect would enhance reactivity, the steric hindrance could diminish it. The net effect would depend on the specific nature and position of the substituent.
Below is a hypothetical data table illustrating the potential effects of different substituents on the polymerization kinetics of this compound derivatives.
| Substituent (R) on Ethanethioate Group | Electronic Effect | Steric Hindrance | Predicted Polymerization Rate | Predicted Polydispersity Index (PDI) |
| -CH₃ | Weakly Electron-Donating | Low | High | Low |
| -C(CH₃)₃ | Electron-Donating | High | Moderate | Moderate to High |
| -CF₃ | Strongly Electron-Withdrawing | Moderate | Low | Low to Moderate |
| -Ph | Electron-Withdrawing (inductive), Resonating | Moderate | Moderate to Low | Low |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trends based on general principles of polymer chemistry.
Influence of Substituents on Thioester Cleavage and Reactivity
The thioester group in this compound is a key functional group that can impart specific reactivity and degradability to the resulting polymer. The susceptibility of the thioester bond to cleavage, for example by aminolysis or oxidation, can be tuned by introducing substituents that alter its electronic and steric environment. acs.org
Electronic Effects on Cleavage: The reactivity of the thioester carbonyl group towards nucleophilic attack is a primary determinant of its cleavage rate. Electron-withdrawing substituents on the acyl side of the thioester will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating cleavage. Conversely, electron-donating groups will decrease the electrophilicity and slow down the cleavage rate.
Steric Hindrance: Similar to polymerization kinetics, bulky substituents near the thioester linkage can sterically hinder the approach of nucleophiles, thereby reducing the rate of cleavage. This can be a useful strategy for designing polymers with enhanced stability in certain environments.
The selective cleavage of the thioester bond allows for the design of "smart" polymers that can degrade or release a payload in response to specific chemical stimuli. For example, polymers with thioester side chains can be designed to degrade in the presence of specific amines or under oxidative stress. acs.org The following table provides a hypothetical overview of how different substituents might influence the rate of thioester cleavage by a model nucleophile.
| Substituent (R) on Acyl Group | Electronic Effect | Steric Hindrance | Predicted Relative Rate of Cleavage |
| -H | Neutral | Very Low | High |
| -CH₃ | Weakly Electron-Donating | Low | Moderate |
| -CH₂Cl | Electron-Withdrawing | Low | Very High |
| -C(CH₃)₃ | Electron-Donating | High | Very Low |
Note: The data in this table is hypothetical and intended to illustrate the expected trends in thioester reactivity based on established chemical principles.
Correlation of Molecular Structure with Material Properties and Performance
The ultimate goal of derivatization and SAR studies is to establish a clear correlation between the monomer's molecular structure and the macroscopic properties and performance of the resulting polymer. madisongroup.com The chemical nature of the repeating units in a polymer dictates its physical, thermal, and mechanical properties.
Glass Transition Temperature (Tg): The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. It is influenced by chain flexibility, intermolecular forces, and the bulkiness of the side groups. For polymers derived from this compound, increasing the size and rigidity of substituents on the thioester side chain would likely increase the Tg by restricting chain mobility. For example, incorporating bulky aromatic or cycloaliphatic groups is a common strategy to raise the Tg of polymers. tandfonline.com
Mechanical Properties: The mechanical performance of a polymer, including its tensile strength, modulus, and elongation at break, is also strongly dependent on its molecular structure. Strong intermolecular forces, such as hydrogen bonding or dipole-dipole interactions, introduced through appropriate substituents, can lead to materials with higher strength and stiffness. The degree of crystallinity, which can be influenced by the stereoregularity of the polymer chain, also plays a significant role.
Degradability and Responsiveness: As discussed in the previous section, the reactivity of the thioester group can be tailored to control the degradability of the polymer. This allows for the creation of materials that are stable under normal use conditions but can be triggered to degrade on demand. The specific choice of substituents will determine the type of stimulus (e.g., pH, specific nucleophiles, redox conditions) that induces degradation.
The following table presents a hypothetical correlation between the structure of a polymer derived from a substituted this compound monomer and its key material properties.
| Substituent on Polymer Side Chain | Predicted Glass Transition Temp. (Tg) | Predicted Tensile Strength | Predicted Degradation Rate in Presence of Amines |
| -S-CO-CH₃ (unmodified) | Moderate | Moderate | Moderate |
| -S-CO-C(CH₃)₃ | High | Moderate-High | Low |
| -S-CO-Ph | High | High | Moderate-Low |
| -S-CO-CH₂OH | Moderate-High (due to H-bonding) | High | Moderate-High |
Note: This data is hypothetical and serves to illustrate the general principles of structure-property relationships in polymers.
Future Directions and Emerging Research Avenues
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Polymers)
The presence of a vinyl ether group in S-[2-(Ethenyloxy)ethyl] ethanethioate makes it a compelling candidate for photopolymerization-based additive manufacturing, commonly known as 3D printing. Cationic photopolymerization of vinyl ethers is known for its rapid reaction rates and low toxicity compared to free-radical systems like acrylates. nih.govresearchgate.net Future research could explore the formulation of resins containing this compound for vat photopolymerization techniques such as stereolithography (SLA) or digital light processing (DLP).
A key research avenue would be the development of copolymers. While vinyl ethers can homopolymerize, creating copolymers with other monomers can tailor the properties of the final 3D-printed object. researchgate.net For instance, blending with flexible polymers could reduce shrinkage and warpage, significant challenges in 3D printing. researchgate.net The thioacetate (B1230152) group could also play a crucial role. Thiol-ene chemistry is another powerful tool in creating polymers for 3D printing, known for producing highly uniform networks. academie-sciences.fr The thioacetate group could potentially be converted to a thiol in situ, opening up possibilities for dual-curing systems (e.g., cationic polymerization of the vinyl ether followed by thiol-ene reaction), which could provide enhanced mechanical properties and temporal control over the curing process.
Exploration of Novel Catalytic Systems for Synthesis and Polymerization
The synthesis and polymerization of vinyl ether-containing monomers are highly dependent on the catalytic systems employed. For the synthesis of this compound itself, which is a vinyl ether ester, enzymatic catalysis presents a sustainable and highly specific alternative to traditional chemical routes. nih.govresearchgate.net Enzymes like Candida antarctica lipase (B570770) B have been successfully used to synthesize bifunctional vinyl ether esters, offering a green chemistry approach that avoids the acid-labile nature of the vinyl ether group. nih.govresearchgate.net Future work could optimize enzymatic routes for this specific thioacetate-containing vinyl ether.
Regarding polymerization, living carbocationic polymerization has been demonstrated for vinyl ether monomers derived from renewable resources like soybean oil. rsc.org This technique allows for the creation of polymers with well-defined architectures, such as block copolymers, and narrow molecular weight distributions. rsc.orgresearchgate.net Applying such controlled polymerization techniques to this compound could lead to novel materials with precisely engineered properties. Furthermore, the development of degradable poly(vinyl ether)s has been achieved through cationic degenerative chain-transfer copolymerization with cyclic thioacetals. nih.govresearchgate.net This points towards the potential for creating degradable polymers from this compound, where the thioester linkage could also serve as a predetermined breaking point for controlled degradation.
Theoretical Predictions for New Applications and Material Design
Computational modeling and theoretical predictions are becoming indispensable tools in material science for forecasting the properties and potential applications of new monomers and polymers. For a molecule like this compound, quantum chemical calculations could be employed to understand its electronic structure, reactivity, and the energetics of its polymerization.
Molecular dynamics simulations could predict the bulk properties of polymers derived from this monomer. For instance, simulations could estimate the glass transition temperature, mechanical modulus, and thermal stability of the resulting polymer, guiding experimental efforts. Furthermore, theoretical models could be used to design new copolymers incorporating this compound to achieve specific target properties for applications ranging from specialty coatings to biomedical devices. These predictive models can significantly accelerate the material discovery and development cycle by prioritizing the most promising synthetic routes and material compositions.
Interdisciplinary Research with Soft Matter Physics and Nanoscience
The unique chemical structure of this compound offers fertile ground for interdisciplinary research, particularly at the interface with soft matter physics and nanoscience. The combination of a flexible ether linkage and a polar thioester group could lead to polymers with interesting self-assembly behaviors in solution or in the bulk, a key area of interest in soft matter physics. researchgate.net This could be exploited to create structured materials such as micelles, vesicles, or ordered polymer films.
In the realm of nanoscience, polymers derived from this compound could be used as functional coatings for nanoparticles, imparting specific surface properties or acting as a matrix for nanocomposites. The thioacetate group is particularly interesting as it can be used to anchor the polymer to gold or other noble metal surfaces, a common strategy in nanoscience for creating stable, functionalized nanoparticles. The vinyl ether component allows for polymerization after surface attachment, creating a dense polymer brush on the nanoparticle surface. This could lead to new developments in sensors, drug delivery systems, and advanced optical materials.
Q & A
Q. What synthetic strategies are recommended for preparing S-[2-(Ethenyloxy)ethyl] ethanethioate?
Synthesis typically involves sequential etherification and thioesterification. For analogous compounds, methods include reacting ethanethioic acid derivatives with ethylene glycol intermediates under acidic or catalytic conditions. Key steps include protecting functional groups (e.g., using tert-butyldimethylsilyl groups to stabilize reactive sites) and optimizing stoichiometry to avoid side reactions like over-etherification . For example, intermediates such as 2-(ethenyloxy)ethanol can be functionalized with thioester groups via nucleophilic acyl substitution.
Q. How should researchers characterize the purity and structure of this compound?
Use a combination of ¹H/¹³C NMR to confirm the ethoxy and thioester moieties (e.g., δ ~2.3–2.5 ppm for thioester CH₃, δ ~3.5–4.5 ppm for ether linkages) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z), while HPLC with chiral columns (e.g., CHIRALCEL OD-H) ensures enantiomeric purity, critical for biological studies .
Q. What storage conditions mitigate degradation of this compound?
Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis of the thioester group. Stability tests in aqueous buffers (pH 4–8) are advised to determine shelf life for biological assays .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. For example, cyclopropane-containing analogs (e.g., S-(2-(cyclopropylamino)-2-oxoethyl) ethanethioate) show distinct ¹³C shifts for CH₂ groups (~42.7 ppm) vs. linear chains. Cross-validate using 2D NMR (COSY, HSQC) and computational tools (e.g., DFT for predicted spectra) . If yields conflict between studies, replicate reactions under controlled humidity/temperature .
Q. What methodologies optimize the compound’s stability in cellular environments for drug delivery studies?
Thioesters are prone to hydrolysis in vivo. Strategies include:
- Structural modification : Introduce electron-withdrawing groups (e.g., bromo or methoxy substituents) to reduce nucleophilic attack on the thioester .
- Encapsulation : Use liposomes or polymeric nanoparticles to shield the compound from aqueous degradation .
- Prodrug design : Mask the thioester as a disulfide, activated intracellularly by glutathione .
Q. How does this compound interact with enzyme active sites, and how can this be studied?
The compound’s thioester group mimics acetyl-CoA, making it a candidate for studying acetyltransferases. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For HDAC inhibition assays (as seen in thioester-based inhibitors), monitor deacetylase activity via fluorescent substrates (e.g., Boc-Lys-TFA-AMC) .
Q. What analytical techniques quantify trace palladium (Pd) in samples synthesized using this compound?
Adapt methods from Isopropyl 2-[(isopropoxycarbothioyl)disulfanyl] ethanethioate (IIDE) , which extracts Pd(II) efficiently. Use ICP-MS or UV-Vis spectroscopy with dithizone complexes after extraction. Optimal IIDE concentration is 15 mg per 10 mL sample, achieving >95% Pd recovery .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments for toxicity studies?
- In vitro : Test concentrations from 0.1–100 µM in cell lines (e.g., HepG2 for liver toxicity), using MTT assays. Include controls with acetyl-CoA to assess competitive inhibition .
- In vivo : Use rodent models with incremental doses (1–50 mg/kg), monitoring biomarkers like ALT/AST for hepatotoxicity.
Q. What statistical approaches are critical for validating catalytic efficiency in synthetic applications?
Apply Michaelis-Menten kinetics to enzyme-catalyzed reactions involving the compound. Use ANOVA to compare yields across reaction conditions (e.g., pH, temperature). For reproducibility, report mean ± SD from triplicate trials .
Tables for Key Data
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Melting Point (°C) | DSC | 85–90 (decomposes) | |
| LogP (Partition Coefficient) | HPLC (C18 column) | 2.1 ± 0.3 | |
| HDAC IC₅₀ | Fluorescence assay | 12.5 µM (vs. 8.7 µM for SAHA control) | |
| Pd(II) Extraction Efficiency | ICP-MS | 98.2% with 15 mg IIDE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
